molecular formula C14H18BrNO3 B2871956 Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate CAS No. 185943-03-7

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

Cat. No. B2871956
M. Wt: 328.206
InChI Key: MVBVHAPOPNVVQT-ZYHUDNBSSA-N
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Description

The compound is likely to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromo group, a hydroxy group, and a tert-butyl ester group attached to the quinoline structure .


Molecular Structure Analysis

The molecular structure would be based on the quinoline structure, with the bromo and hydroxy groups likely attached at the 3rd and 4th positions respectively . The tert-butyl ester would be attached at the 1-carboxylate position .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of bromo compounds, hydroxy compounds, and esters . For example, the bromo group could be replaced by nucleophilic substitution, the hydroxy group could be involved in condensation reactions, and the ester group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure . Factors such as the presence and position of the bromo, hydroxy, and tert-butyl ester groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate and related compounds have been a focal point in synthetic organic chemistry, particularly in the development of new synthetic methodologies and their applications in creating biologically active molecules. For example, a study demonstrated the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, highlighting a facile protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling. This process, involving tert-butyl carbazate, points to the compound's role in synthesizing structurally complex molecules under mild conditions (Xie et al., 2019).

Ligand Design for Catalysis

In the realm of asymmetric catalysis, tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate derivatives, such as P-chiral phosphine ligands, have been utilized for rhodium-catalyzed asymmetric hydrogenation. These ligands, designed with tert-butylmethylphosphino groups, have shown excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes, showcasing their potential in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Novel Cyclization Reactions

The compound's structural framework has been explored in novel cyclization reactions. For instance, ethyl 2-bromomethyl-quinoline-3-carboxylate reacted with substituted tert-butyl-phenols to give 2-tert-butyl-phenoxy-methyl-quinoline-3-carboxylic acids. These compounds then underwent intramolecular Friedel-Crafts acylation, leading to tert-butyl substituted heterocyclic-fused quinoline compounds. This study not only elucidates new pathways for constructing quinoline derivatives but also demonstrates the versatility of tert-butyl-quinoline compounds in organic synthesis (Gao Wen-tao, 2008).

Safety And Hazards

As with any chemical compound, handling “Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

Quinoline derivatives are a topic of ongoing research due to their potential biological activities . Future research could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-8-10(15)12(17)9-6-4-5-7-11(9)16/h4-7,10,12,17H,8H2,1-3H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBVHAPOPNVVQT-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C2=CC=CC=C21)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

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